methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
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Description
Methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H15BrN2O3S and its molecular weight is 431.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate, with the CAS number 1144493-60-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H15BrN2O3S, with a molecular weight of 431.3 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities, and a thienyl substituent that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. While specific data on this compound is limited, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been effective against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that pyrrole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds structurally related to this compound have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound may also possess similar activity .
Enzyme Inhibition
The compound’s structural features suggest potential as an enzyme inhibitor. For example, certain pyrrole derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression . The presence of the thienyl group may contribute to enhanced selectivity and potency.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrrole derivatives against clinical isolates of S. aureus and E. coli. The results indicated that compounds with similar structural motifs to this compound exhibited zones of inhibition ranging from 12 mm to 30 mm depending on the concentration used .
Anticancer Activity Assessment
In another investigation focusing on anticancer activity, a series of pyrrole-based compounds were tested against various cancer cell lines (e.g., MCF7 and HeLa). The study reported IC50 values indicating significant cytotoxicity in the range of 10 to 50 µM for structurally similar compounds . This suggests that this compound could also exhibit promising anticancer properties.
Properties
Molecular Formula |
C19H15BrN2O3S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
methyl 5-(5-bromothiophen-2-yl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H15BrN2O3S/c1-9-14(19(24)25-2)16(17(21-9)12-7-8-13(20)26-12)15-10-5-3-4-6-11(10)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |
InChI Key |
WOTQZKAWTDXARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(S2)Br)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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